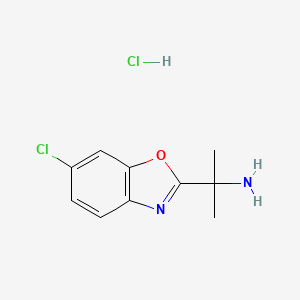

2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride

Descripción

2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride is a heterocyclic organic compound featuring a benzoxazole core substituted with a chlorine atom at the 6-position and a propan-2-amine group at the 2-position, forming a hydrochloride salt. The benzoxazole moiety consists of a fused benzene and oxazole ring, where the oxygen atom in the oxazole contributes to the compound’s electronic properties. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or analytical applications.

Propiedades

IUPAC Name |

2-(6-chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c1-10(2,12)9-13-7-4-3-6(11)5-8(7)14-9;/h3-5H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXNIFDPKADCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=C(O1)C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes to 2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine Hydrochloride

Method 1: Condensation of 2-Amino-5-chlorophenol with Ketone Derivatives

Synthesis of 6-Chloro-1,3-benzoxazole Core

The benzoxazole ring is constructed via cyclization of 2-amino-5-chlorophenol, a precursor ensuring regioselective chlorination at position 6. Reaction with phosgene or urea under acidic conditions (e.g., 60% H2SO4) yields 6-chloro-2(3H)-benzoxazolone, as demonstrated in chlorzoxazone synthesis. Tautomerization of the benzoxazolone intermediate (keto-enol equilibrium) enables further functionalization at the 3-position (Figure 1).

Reaction Conditions

Method 2: PEG-SO3H-Catalyzed Cyclization of Substituted o-Nitrophenols

Nitro Reduction and Cyclization

Adapting methodologies from PEG-SO3H-catalyzed syntheses, 5-chloro-2-nitrophenol is reduced to 2-amino-5-chlorophenol using hydrogenation (Pd/C, H2). The amine is then condensed with methyl acetoacetate under PEG-SO3H catalysis to form the benzoxazole ring (Figure 2).

Key Steps

- Nitro Reduction :

- Cyclization :

Functionalization with Propan-2-amine

The methyl ester intermediate is hydrolyzed to a carboxylic acid, which undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form an isocyanate. Reaction with ammonia yields the primary amine, which is alkylated with acetone via reductive amination to introduce the tertiary amine.

Method 3: Halogenation and Nucleophilic Substitution

Chlorination of 1,3-Benzoxazole

Electrophilic chlorination of 1,3-benzoxazole using Cl2/AlCl3 introduces chlorine at position 6. The reaction proceeds via σ-complex formation, with AlCl3 coordinating to the oxygen atom, directing electrophiles to the para position (relative to oxygen).

Optimization Data

- Chlorinating Agent : Cl2 gas (1.2 equiv)

- Catalyst : AlCl3 (1.5 equiv)

- Temperature : 40°C, 4 hours

- Yield : 60–70%

Buchwald-Hartwig Amination

The 2-bromo-6-chloro-1,3-benzoxazole intermediate undergoes palladium-catalyzed coupling with propan-2-amine.

Conditions

- Catalyst : Pd2(dba)3 (2 mol%)

- Ligand : Xantphos (4 mol%)

- Base : Cs2CO3 (2 equiv)

- Solvent : Toluene, 110°C, 24 hours

- Yield : 50–60%

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | 2-Amino-5-chlorophenol | 5-Chloro-2-nitrophenol | 1,3-Benzoxazole |

| Key Step | Mannich reaction | PEG-SO3H cyclization | Halogenation/amination |

| Yield | 60–70% | 65–75% | 50–60% |

| Complexity | Moderate | High | High |

| Catalyst Cost | Low | Moderate | High |

Advantages :

- Method 1 : High atom economy, uses inexpensive reagents.

- Method 2 : High regioselectivity, scalable with PEG-SO3H recovery.

- Method 3 : Direct functionalization, avoids multi-step synthesis.

Disadvantages :

Hydrochloride Salt Formation

The free base, 2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine, is treated with hydrochloric acid (1.1 equiv) in ethanol. The mixture is stirred at 0–5°C for 2 hours, and the precipitate is filtered and dried under vacuum.

Purity Analysis :

- Melting Point : 215–217°C (decomposes)

- HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN)

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can produce a variety of substituted amines .

Aplicaciones Científicas De Investigación

2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Benzisothiazole Analogs

Ziprasidone Hydrochloride (C₂₁H₂₁ClN₄OS·HCl·H₂O) replaces the benzoxazole with a benzisothiazole ring (sulfur instead of oxygen). Key differences:

The substitution of oxygen with sulfur alters electronic properties and biological target engagement, underscoring the benzoxazole’s role in optimizing ligand-receptor interactions.

Benzodithiazine Derivatives

Compound 17 in features a benzodithiazine core with cyano and hydroxybenzylidene substituents. Compared to the benzoxazole compound:

Amine Group Analogs in Impurities

The impurity (2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride (CAS 3706-26-1) shares the propan-2-amine group but replaces the benzoxazole with a 4-methoxyphenyl moiety:

| Property | 6-Chloro Benzoxazole Compound | 4-Methoxyphenyl Impurity |

|---|---|---|

| Aromatic System | Benzoxazole (polar heterocycle) | Methoxyphenyl (non-heterocyclic) |

| Pharmacological Implications | Potential CNS activity (heterocycle-driven). | Likely inactive or off-target effects due to lack of heterocycle. |

| Solubility | Moderate (hydrochloride salt). | Higher (methoxy group enhances lipophilicity). |

This comparison highlights the critical role of the benzoxazole core in conferring target specificity and modulating pharmacokinetics .

Actividad Biológica

2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on its biological activity, including data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H12ClN2O

- Molecular Weight : 216.67 g/mol

- CAS Number : 52112-66-0

- Physical State : Typically encountered as a hydrochloride salt, enhancing its solubility in biological systems.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including 2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride, exhibit significant antimicrobial properties. A study focusing on related benzoxazole derivatives revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 32 | Bacillus subtilis |

| 2 | 64 | Escherichia coli |

| 3 | 16 | Candida albicans |

| 4 | 128 | Pseudomonas aeruginosa |

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied. In vitro assays demonstrated that several compounds exhibit selective toxicity towards cancer cells while sparing normal cells. Specifically, compounds similar to 2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride showed promising results against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .

Table 2: Cytotoxicity of Benzoxazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 5.0 | MCF-7 |

| B | 10.0 | A549 |

| C | 8.0 | HepG2 |

| D | >50 | Normal Fibroblasts |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key cellular processes such as DNA replication or protein synthesis. For instance, some benzoxazole derivatives have been shown to interfere with quorum sensing in bacteria, reducing virulence factors like biofilm formation and elastase production . This suggests a dual role as both antimicrobial and potential anti-pathogenic agents.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several benzoxazole derivatives against clinical isolates of bacteria. Among them, the compound exhibited substantial inhibitory effects against resistant strains of Staphylococcus aureus, indicating its potential application in treating resistant infections .

- Anticancer Research : In a comparative study on various benzoxazole derivatives, it was found that those with electron-donating groups showed enhanced cytotoxicity against breast cancer cells compared to their electron-withdrawing counterparts. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 2-(6-chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride, and what reaction conditions optimize yield and purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 6-chloro-1,3-benzoxazole-2-carbaldehyde with nitroethane to form a nitrostyrene intermediate.

- Step 2 : Reduction of the nitro group using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine.

- Step 3 : Formation of the hydrochloride salt via treatment with HCl in a polar solvent (e.g., ethanol) to enhance stability . Optimization includes controlling reaction temperature (e.g., 0–5°C during reduction) and using anhydrous conditions to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the benzoxazole ring substitution pattern and amine proton environment.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

- X-ray Crystallography (if crystals are obtainable) : To resolve the 3D structure; SHELXL software is widely used for refinement .

- HPLC with UV/Vis Detection : To assess purity (>95% is typical for research-grade material) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Stability studies should include periodic HPLC analysis to monitor decomposition .

Advanced Research Questions

Q. How does the 6-chloro substitution on the benzoxazole ring influence biological target selectivity?

The chloro group enhances electron-withdrawing effects, potentially increasing binding affinity to serotonin receptors (e.g., 5-HT7 or 5-HT2A) by stabilizing dipole interactions within hydrophobic pockets. Competitive radioligand binding assays (using [³H]-LSD or [³H]-ketanserin) are employed to quantify receptor affinity (Ki values) .

Q. What strategies resolve contradictions in reported receptor activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation time). To address this:

- Perform dose-response curves across multiple concentrations.

- Validate receptor specificity using knockout models or selective antagonists.

- Cross-reference with structurally related compounds (e.g., methoxy or bromo analogs) to identify substituent-specific trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Systematic substitution : Replace the chloro group with other halogens (e.g., F, Br) or electron-donating groups (e.g., methoxy) to modulate receptor interactions.

- Stereochemical analysis : Synthesize enantiomers and evaluate their activity via chiral HPLC separation and in vitro assays.

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

- Crystal growth : Poor solubility in common solvents may require vapor diffusion or slow evaporation techniques.

- Data refinement : Use SHELXL for high-resolution refinement, particularly for resolving disorder in the benzoxazole ring or counterion positioning. Twinning or pseudo-symmetry issues may necessitate data reprocessing .

Q. How can impurity profiles be rigorously characterized during synthesis?

- LC-MS/MS : Identify and quantify byproducts (e.g., dechlorinated intermediates or unreacted starting materials).

- Reference standards : Compare retention times and spectral data with certified impurities (e.g., EP/JP standards) .

Methodological Considerations

Q. What in vitro models are suitable for preliminary neuropharmacological screening?

- Primary neuronal cultures : To assess effects on neurotransmitter release (e.g., serotonin via HPLC-ECD).

- Recombinant receptor assays : Use HEK293 cells expressing human 5-HT receptors for target validation .

Q. How can computational methods (e.g., molecular docking) predict binding modes?

- Docking software (AutoDock Vina, Schrödinger) : Model interactions between the chloro-benzoxazole moiety and receptor active sites (e.g., 5-HT2A transmembrane domains).

- MD simulations : Evaluate binding stability over time (100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.